molecular formula C14H14OS B12562121 2-(1-Benzothiophen-3-yl)cyclohexan-1-one CAS No. 143357-90-8

2-(1-Benzothiophen-3-yl)cyclohexan-1-one

Katalognummer: B12562121
CAS-Nummer: 143357-90-8
Molekulargewicht: 230.33 g/mol
InChI-Schlüssel: KZEANYZRYHUZBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Benzothiophen-3-yl)cyclohexan-1-one is an organic compound with the molecular formula C14H14OS It is characterized by a benzothiophene ring attached to a cyclohexanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-3-yl)cyclohexan-1-one typically involves the reaction of 3-iodobenzothiophene with cyclohexanone under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as column chromatography, is also common to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Benzothiophen-3-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Benzothiophen-3-yl)cyclohexan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-Benzothiophen-3-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1-Benzothiophen-2-yl)cyclohexan-1-amine: Similar structure but with an amine group instead of a ketone.

    2-(1-Benzothiophen-2-yl)cyclohexan-1-one: Similar structure with a different position of the benzothiophene ring.

Uniqueness

2-(1-Benzothiophen-3-yl)cyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

143357-90-8

Molekularformel

C14H14OS

Molekulargewicht

230.33 g/mol

IUPAC-Name

2-(1-benzothiophen-3-yl)cyclohexan-1-one

InChI

InChI=1S/C14H14OS/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10H,1,3,5,7H2

InChI-Schlüssel

KZEANYZRYHUZBA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)C2=CSC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.